Product packaging for Direct blue 290(Cat. No.:CAS No. 110444-91-2)

Direct blue 290

Cat. No.: B1166308
CAS No.: 110444-91-2
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Description

Direct Blue 290 ( 110444-91-2) is a synthetic anionic dye belonging to the double azo class . It is characterized by a bright greenish-blue shade and is supplied primarily as a liquid formulation, making it readily soluble in water for convenient application in laboratory and industrial research settings . Its key physical properties include a density typically between 1.05-1.2 g/cm³, a pH of 7.0-9.0 in solution, and a viscosity of ≤ 100 mPa.s at 25°C, ensuring easy handling and integration into various processes . The primary application of this compound is in the shading of paper, including use on offset paper, tissue paper, and certain specialty papers . As a member of the azo dye family—the largest group of textile dyes—its properties are also of significant research interest for potential use in textiles and leather . Azo dyes like this compound can be cleaved by enzymes and the microbiome, potentially releasing aromatic amines; thus, they are a critical subject for toxicological and safety research, particularly regarding genotoxicity and carcinogenicity . This product is intended For Research Use Only (RUO) and must not be used for personal, commercial, or therapeutic purposes. Researchers are encouraged to consult the relevant safety data sheets and conduct a thorough hazard assessment before use.

Properties

CAS No.

110444-91-2

Molecular Formula

C6H6N4O

Synonyms

C.I. Direct Blue 290

Origin of Product

United States

Environmental Transformation and Remediation Mechanisms of Direct Blue 290

Advanced Oxidation Processes (AOPs) for Direct Blue 290 Degradation

AOPs represent a promising approach for the degradation of recalcitrant dye molecules. These methods are characterized by the in-situ production of powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants. Two of the most effective AOPs for dye remediation are photocatalytic degradation and electrochemical oxidation.

Photocatalytic degradation utilizes semiconductor materials that, upon activation by light energy, generate electron-hole pairs. This process initiates a series of redox reactions that produce reactive oxygen species responsible for the decomposition of dye molecules. The degradation of dyes through this method is often described by pseudo-first-order kinetics. mdpi.comresearchgate.net The Langmuir-Hinshelwood model is frequently used to describe the kinetics of such heterogeneous photocatalytic reactions, accounting for the adsorption of the dye onto the catalyst surface and the subsequent surface reaction. mdpi.comfrontiersin.orgresearchgate.net

The following table summarizes the performance of various semiconductor photocatalysts in the degradation of different dye molecules, illustrating the range of efficiencies achievable.

PhotocatalystTarget DyeLight SourceDegradation EfficiencyReference Study
Cu-doped TiO2 FilmsMethylene (B1212753) BlueVisible Light (430 nm)>90% after 4 hours researchgate.net
Immobilized TiO2 (P25)Direct Blue 15UV LightHigh reusability for 4 cycles mdpi.com
ZnO NanorodsDirect Blue 71Ultrasonic IrradiationFollowed pseudo-first-order kinetics
Ag3PO4-based SemiconductorsVarious Synthetic DyesVisible Light (450 nm)Complete abatement for most dyes tested researchgate.net

The fundamental mechanism of photocatalysis involves the generation of an electron (e-) and a hole (h+) when the semiconductor absorbs photons with energy equal to or greater than its band gap. researchgate.net These charge carriers migrate to the catalyst surface where they can react with adsorbed water molecules and oxygen. The holes (h+) oxidize water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH), while electrons (e-) reduce oxygen to form superoxide radicals (O2•−). researchgate.net

These hydroxyl radicals are powerful, non-selective oxidizing agents that attack the dye molecule. nih.gov The process typically involves hydroxyl radical addition to aromatic rings, hydrogen abstraction, and radical-radical reactions, leading to the cleavage of complex chromophores. This initial attack results in decolorization and the formation of smaller intermediate organic compounds. Continued oxidation of these intermediates ultimately leads to their complete mineralization into carbon dioxide, water, and inorganic ions. The quantity of hydroxyl radicals produced is often directly proportional to the intensity of the light energy source. researchgate.net

Electrochemical oxidation is an effective AOP for treating wastewater containing persistent organic pollutants like dyes. ijasre.net The process involves the degradation of pollutants through either direct or indirect oxidation at the surface of an anode. ijasre.netresearchgate.net In direct anodic oxidation, the pollutant molecule adsorbs onto the anode surface and is destroyed by direct electron transfer. researchgate.net Indirect oxidation involves the electrochemical generation of strong oxidizing agents, such as hydroxyl radicals, chlorine, or hypochlorite, which then react with the dye in the bulk solution. researchgate.net

The selection of the anode material is a critical factor that dictates the efficiency and mechanism of the electrochemical oxidation process. ijasre.net Ideal electrode materials should be inexpensive, chemically stable, and possess high catalytic activity for pollutant degradation or oxygen evolution. ijasre.net Different materials exhibit different behaviors. For example, graphite anodes have been successfully used for the decolorization of Methylene Blue, with efficiency being highly dependent on parameters like current density and temperature. researchgate.net Platinum has also been examined as an anode for the oxidation of various reactive textile dyes. electrochemsci.org

Recent innovations include the use of 3D-printed electrodes from materials like Polylactic acid/carbon black (PLA/CB) composites, which can be functionalized with metal nanoparticles (e.g., copper) to create highly efficient catalytic platforms. mdpi.com The geometric configuration of the electrode also plays a role in optimizing performance by balancing the active surface area with electrolyte flow dynamics. mdpi.com

The table below highlights the performance of different electrode materials in the electrochemical treatment of dye-containing wastewater.

Anode MaterialCathode MaterialTarget DyeKey FindingReference Study
GraphiteStainless SteelMethylene Blue99.75% decolorization at 60°C researchgate.net
PlatinumPlatinumReactive Blue 52Highest degradation achieved at 12V electrochemsci.org
GraphiteTitanium-basedRemazol Red RB 13395.44% color removal ijasre.net
Titanium-basedTitanium-basedRemazol Red RB 13396.30% color removal ijasre.net
Cu-coated PLA/CBPlatinumMethylene BlueUp to 97% removal; stable for 10+ cycles mdpi.com

Electrochemical processes at the electrode-solution interface can be categorized as either Faradaic or non-Faradaic.

Faradaic processes are those that are governed by Faraday's Law of electrolysis, where charge (e.g., electrons) is transferred across the electrode-solution interface, causing oxidation or reduction reactions. scribd.comarxiv.org In the context of dye deconstruction, the direct oxidation of the dye molecule on the anode surface is a Faradaic process. researchgate.net Similarly, the generation of oxidizing species like chlorine from chloride ions is a Faradaic reaction. In these processes, the amount of chemical reaction is directly proportional to the amount of charge passed. arxiv.org

Both processes occur simultaneously at the electrode during dye treatment. The non-Faradaic adsorption concentrates the pollutant at the electrode surface, facilitating the subsequent Faradaic process of direct electron transfer and oxidation. arxiv.org

Ozonation and Fenton-like Processes in this compound Detoxification

Advanced oxidation processes (AOPs) are effective for treating textile wastewater that is resistant to conventional methods. researchgate.net These processes utilize highly reactive species, particularly hydroxyl radicals, to break down the complex molecular structure of dyes like this compound. mostwiedzy.plresearchgate.net Ozonation and Fenton-like processes are prominent AOPs that can lead to the degradation and mineralization of such pollutants. mostwiedzy.plnih.gov

Hydroxyl radicals (•OH) are powerful, non-selective oxidizing agents with a high oxidation potential (2.80 V) that can rapidly attack and oxidize a wide range of organic contaminants. mostwiedzy.plresearchgate.netresearchgate.net In the context of this compound detoxification, these radicals are the primary drivers of oxidative decomposition. researchgate.net They are generated through processes like the Fenton reaction, which involves hydrogen peroxide (H₂O₂) and an iron catalyst, or through the decomposition of ozone in water. nih.govmdpi.com The hydroxyl radicals attack the chromophoric groups of the dye molecule, leading to decolorization and breakdown into smaller, less complex, and often less toxic, organic molecules. researchgate.netresearchgate.net The ultimate goal of this process is complete mineralization, converting the organic pollutants into carbon dioxide and water. nih.gov

Combining different AOPs can lead to synergistic effects, enhancing the degradation efficiency of persistent contaminants like this compound. mostwiedzy.plresearchgate.net Hybrid systems, such as the combination of hydrodynamic cavitation with ozonation or Fenton processes, have been shown to be more effective than individual treatments. mostwiedzy.plresearchgate.net Cavitation, the formation and collapse of microbubbles in a liquid, creates localized hot spots with extreme temperatures and pressures, which can enhance the generation of hydroxyl radicals from water, ozone, or hydrogen peroxide. mostwiedzy.plresearchgate.net This synergistic effect not only accelerates the degradation rate but can also reduce the operational time and the consumption of chemical oxidants. mostwiedzy.plresearchgate.net For instance, the combination of hydrodynamic cavitation with ozone (HC/O₃) can eliminate the disadvantages of each individual process, leading to a substantial enhancement in degradation performance. mostwiedzy.pl Similarly, combining cavitation with hydrogen peroxide (HC/H₂O₂) increases the generation of hydroxyl radicals, leading to improved degradation efficiency. mostwiedzy.plresearchgate.net

Bioremediation Strategies for this compound Abatement

Bioremediation offers an eco-friendly and cost-effective alternative for the treatment of textile effluents containing dyes like this compound. nih.govencyclopedia.pub This approach utilizes the metabolic capabilities of microorganisms to break down and detoxify these complex organic pollutants. nih.govnih.gov

The microbial degradation of azo dyes such as this compound typically involves the reductive cleavage of the azo bond (-N=N-) under anaerobic or anoxic conditions. uminho.ptscienceopen.comnih.gov This initial step is often the most critical as it leads to the decolorization of the dye and the formation of aromatic amines. nih.govnih.gov These aromatic amines can then be further degraded, often under aerobic conditions, into simpler, non-toxic compounds. nih.govnih.govnih.gov

The kinetics of this biodegradation process can be influenced by various factors, including the concentration of the dye, the microbial population, and environmental conditions such as pH and temperature. rjpbcs.com Several kinetic models, such as the Monod and Michaelis-Menten models, have been used to describe the rate of dye degradation by microorganisms. rjpbcs.com

A sequential anaerobic-aerobic treatment process is often considered the most effective biological strategy for the complete degradation of azo dyes. nih.govnih.gov The initial anaerobic stage facilitates the reductive cleavage of the azo bond, leading to decolorization. nih.govwur.nl However, the resulting aromatic amines can be toxic and may require a subsequent aerobic stage for their complete mineralization. nih.govnih.gov

A wide variety of microorganisms, including bacteria, fungi, and yeasts, have been identified for their ability to decolorize and degrade azo dyes. nih.govencyclopedia.pubnih.gov Both pure cultures and mixed microbial consortia have been successfully used for the bioremediation of dye-containing wastewater. uminho.ptallresearchjournal.com Mixed cultures are often more robust and efficient due to the synergistic metabolic activities of different microbial species. uminho.pt

Several bacterial genera, such as Pseudomonas, Bacillus, and Aeromonas, have demonstrated significant dye-degrading capabilities. allresearchjournal.comresearchgate.netresearchgate.net For instance, Pseudomonas desmolyticum has been reported to degrade Direct Blue-6. nih.govnih.gov Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also effective due to their production of potent extracellular ligninolytic enzymes, such as laccases and peroxidases, which can non-specifically degrade a wide range of aromatic compounds. scienceopen.comresearchgate.net The selection of appropriate microbial strains or consortia is crucial for developing an effective and sustainable bioremediation process for this compound. allresearchjournal.comnih.gov

Data Tables

Table 1: Microbial Strains Involved in Azo Dye Degradation

Microorganism TypeGenus/SpeciesRole in Degradation
BacteriaPseudomonas sp.Aerobic degradation of aromatic amines, production of oxidoreductive enzymes. allresearchjournal.comresearchgate.net
BacteriaBacillus sp.Decolorization of various dyes. allresearchjournal.comresearchgate.net
BacteriaAeromonas hydrophilaDecolorization of textile dyes. allresearchjournal.com
FungiPhanerochaete chrysosporiumProduction of ligninolytic enzymes for non-specific degradation. scienceopen.com
YeastSaccharomyces cerevisiaeProduction of azoreductase and other enzymes for biodegradation. nih.gov

Table 2: Enzymes Involved in the Biodegradation of Azo Dyes

EnzymeSource MicroorganismFunction
AzoreductaseBacteria, YeastReductive cleavage of the azo bond (-N=N-), leading to decolorization. encyclopedia.pubnih.govresearchgate.net
LaccaseFungi, BacteriaOxidation of phenolic and non-phenolic compounds, contributing to the degradation of aromatic amines. encyclopedia.pubnih.govnih.gov
Lignin PeroxidaseFungi, BacteriaOxidative degradation of a wide range of aromatic compounds. encyclopedia.pubnih.govnih.gov
NADH-DCIP ReductaseBacteriaInvolved in the electron transfer process for the reduction of azo dyes. nih.gov
TyrosinaseBacteriaOxidation of phenols, contributing to the breakdown of aromatic intermediates. nih.govnih.gov

Biosorption and Bioaccumulation by Microbial Biomass and Algae

Biosorption is a remediation process that utilizes the natural affinity of biological materials, such as microbial biomass (bacteria, fungi) and algae, to bind and concentrate pollutants from aqueous solutions. This process can occur in both living and non-living biomass. While biosorption has been studied for numerous textile dyes, specific research detailing the biosorption and bioaccumulation of this compound by microbial or algal biomass is not extensively available in the current scientific literature. However, based on the anionic nature of direct dyes, a general mechanism can be proposed. The cell walls of microbial and algal biomass are rich in functional groups like amino, carboxyl, and hydroxyl groups. At lower pH values (acidic conditions), these groups can become protonated, creating a net positive surface charge on the biosorbent. This positively charged surface would then attract the anionic sulfonate groups of the this compound molecule through electrostatic interactions, which is a primary mechanism for the initial, rapid surface adsorption of the dye.

To quantitatively describe the biosorption process, researchers employ adsorption isotherm and kinetic models. Isotherm models describe the equilibrium state of adsorption, relating the amount of dye adsorbed by the biosorbent to the remaining dye concentration in the solution at a constant temperature. Kinetic models, conversely, describe the rate at which the dye is adsorbed.

Although specific experimental data for the biosorption of this compound is limited, studies on other anionic and direct dyes commonly test the following models:

Langmuir Isotherm : This model assumes that adsorption occurs as a monolayer on a homogeneous surface with a finite number of identical active sites.

Freundlich Isotherm : This model is empirical and describes adsorption on heterogeneous surfaces, suggesting that the adsorption intensity varies with the concentration of the adsorbate.

The kinetics of the biosorption process are often evaluated using pseudo-first-order and pseudo-second-order models.

Pseudo-First-Order Model : This model suggests that the rate of adsorption is proportional to the number of available active sites on the biosorbent.

Pseudo-Second-Order Model : This model implies that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the biosorbent and the dye molecule.

Below are interactive tables detailing the common isotherm and kinetic models.

Table 1: Common Adsorption Isotherm Models
Isotherm ModelLinear EquationParametersDescription
Langmuir Ce/qe = (1/KLqm) + (Ce/qm)qm (mg/g): Max. adsorption capacityKL (L/mg): Langmuir constantAssumes monolayer adsorption on a homogeneous surface.
Freundlich log(qe) = log(KF) + (1/n)log(Ce)KF ((mg/g)(L/mg)^(1/n)): Freundlich constantn: Adsorption intensityDescribes multilayer adsorption on a heterogeneous surface.

Where qe is the amount of dye adsorbed at equilibrium (mg/g) and Ce is the equilibrium concentration of the dye in solution (mg/L).

Table 2: Common Adsorption Kinetic Models
Kinetic ModelLinear EquationParametersDescription
Pseudo-First-Order log(qe - qt) = log(qe) - (k1/2.303)tk1 (1/min): Rate constant of pseudo-first-order adsorptionSuggests the rate is limited by the number of available sites.
Pseudo-Second-Order t/qt = (1/k2qe^2) + (t/qe)k2 (g/mg·min): Rate constant of pseudo-second-order adsorptionSuggests the rate-limiting step is chemisorption.

Where qt is the amount of dye adsorbed at time t (mg/g) and qe is the amount adsorbed at equilibrium (mg/g).

The primary binding mechanism for an anionic dye like this compound onto a biosorbent is expected to be electrostatic attraction. The dye molecule possesses negatively charged sulfonate groups, which would be attracted to positively charged functional groups (e.g., protonated amine groups, -NH3+) on the surface of the biomass, particularly under acidic conditions.

Other potential surface interactions could include:

Ion Exchange : Anions present on the biosorbent surface could be exchanged for the dye anions from the solution.

Hydrogen Bonding : Hydrogen bonds could form between hydrogen atoms on the biosorbent's functional groups and electronegative atoms (like oxygen and nitrogen) in the dye's structure.

Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) are often used to identify the functional groups on the biosorbent surface that are involved in the dye binding by observing shifts in their characteristic peaks after adsorption.

Phytoremediation Potential for this compound Contamination in Simulated Systems

Plants can remediate dyes through several processes:

Rhizofiltration : The roots of plants can adsorb, concentrate, and precipitate contaminants from the water.

Phytoextraction : Plants absorb contaminants through their roots and translocate them to their harvestable shoots.

Phytodegradation : Plants and associated microbes break down organic pollutants through metabolic processes. Plant enzymes such as laccases and peroxidases can play a significant role in degrading azo dyes.

Various plant species, including aquatic macrophytes like Eichhornia crassipes (water hyacinth) and terrestrial plants, have demonstrated the ability to decolorize and degrade other azo dyes. Given that this compound is an azo dye, it is plausible that certain plant species could effectively remediate it from contaminated water, although dedicated research is needed to confirm this potential and identify suitable plant species.

Adsorption and Separation Methodologies for this compound Removal from Aqueous Media

Adsorption onto solid-phase materials is a widely used and effective method for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbents. Research has been conducted on the removal of this compound from pulp and paper industry wastewater using talc as a low-cost adsorbent fkit.hr.

Mechanistic Investigations of Adsorption Isotherms and Kinetics

Studies involving the adsorption of this compound onto a talc-based adsorbent (Mistron®75-6 KA) have provided insights into the removal mechanism.

Adsorption Isotherms : The equilibrium data for the adsorption of a model solution of this compound was evaluated using various isotherm models. The results indicated that the Langmuir isotherm model provided the best fit for the experimental data. This suggests that the adsorption process occurs as a monolayer on the surface of the talc adsorbent, where a finite number of active sites are available for dye binding. The favorability of the adsorption was confirmed, indicating that talc is a suitable adsorbent for this dye.

The research concluded that the adsorption process for this compound onto talc is favorable and effective, with adsorption efficiencies exceeding 90% for model solutions.

Development and Characterization of Novel Adsorbents for this compound

The development of novel, low-cost, and efficient adsorbents is a key area of research for wastewater treatment. While talc has been investigated as an effective low-cost adsorbent for this compound, the broader field of materials science continues to explore new options fkit.hr.

The development and characterization of a novel adsorbent typically involve several steps:

Precursor Selection : Materials are often chosen from agricultural waste, industrial by-products, or natural minerals to ensure they are low-cost and abundant.

Synthesis/Activation : The precursor material may undergo physical or chemical treatment to enhance its surface area, porosity, and surface chemistry. This can include processes like carbonization, acid/base activation, or impregnation with other chemical species.

Characterization : A suite of analytical techniques is used to understand the adsorbent's properties.

Scanning Electron Microscopy (SEM) : To visualize the surface morphology and pore structure.

Fourier-Transform Infrared Spectroscopy (FTIR) : To identify the functional groups on the adsorbent's surface that can act as binding sites for the dye.

X-ray Diffraction (XRD) : To determine the crystalline or amorphous nature of the material.

Brunauer-Emmett-Teller (BET) Analysis : To measure the specific surface area and pore size distribution.

Performance Evaluation : Batch or column adsorption studies are conducted to test the adsorbent's efficiency in removing the target pollutant (e.g., this compound) under various conditions (pH, temperature, initial concentration).

For this compound, the investigation into talc represents the application of an existing material for a specific purpose, highlighting its utility as an economical and readily available option for treating industrial effluents containing this dye fkit.hr.

Membrane Filtration and Hybrid Separation Processes for Dye Effluents

Membrane filtration technologies are increasingly recognized as effective methods for treating textile wastewater due to their ability to separate dyes and other pollutants, allowing for potential water reuse. mdpi.comatira.in These pressure-driven processes, including nanofiltration (NF) and reverse osmosis (RO), can effectively remove color and reduce chemical oxygen demand (COD). mdpi.com

Hybrid systems, which combine different unit operations, often show enhanced performance compared to standalone processes. A common approach involves coupling an adsorption step with membrane filtration, such as ultrafiltration (UF) and nanofiltration (NF). This synergy can significantly improve water quality and mitigate membrane fouling, a common operational challenge. frontiersin.org

A case study on treating real textile effluent containing a similar dye, Indigo blue, demonstrates the efficacy of a hybrid approach. While UF and NF processes alone showed moderate success, their combination, particularly when preceded by an adsorption step, yielded superior results. frontiersin.org The use of adsorbents like Natural Clay (NC) or Powdered Activated Carbon (PAC) as a pretreatment to UF significantly enhances the removal of turbidity, color, and COD. frontiersin.org This pre-treatment also helps to control membrane fouling, leading to a more stable and efficient filtration process. frontiersin.org

Table 1: Performance of Hybrid Membrane Processes for Indigo Dye Effluent Treatment

ProcessColor Removal (%)COD Removal (%)Turbidity Removal (%)Notes
Ultrafiltration (UF) Alone48%26%95%Significant membrane fouling observed.
Nanofiltration (NF) Alone78%67%98%Better performance than UF alone.
UF-NF Combination99%98%-Improved NF flux from 67.81 to 90.62 L/h·m².
Natural Clay (NC)-UF Hybrid99.5%79.5%99.9%Adsorption pretreatment enhances performance.
Powdered Activated Carbon (PAC)-UF Hybrid99.4%79.6%100%Adsorption controls fouling and stabilizes flux.
NC-UF/NF Full Hybrid System>99%>99%-Demonstrates highest efficacy in pollutant removal.
Data sourced from a study on real textile effluent containing Indigo blue dye, illustrating the potential of such systems for similar azo dyes. frontiersin.org

Environmental Partitioning and Mobility Studies of this compound in Simulated Aquatic and Soil Systems

The environmental fate of a dye like this compound is largely governed by how it partitions between water, soil, and sediment, and its subsequent mobility through these systems. These processes are primarily controlled by sorption and desorption dynamics.

Sorption-Desorption Dynamics in Environmental Matrices

Sorption, the process by which a chemical binds to a solid surface, is a key factor in determining the mobility and bioavailability of dyes in the environment. Research on the biosorption of Acid Blue 290, a closely related dye, onto green algae (Spirogyra rhizopus) provides significant insights into these dynamics. researchgate.net

The effectiveness of sorption is influenced by several factors, including pH, temperature, and the initial concentration of the dye. researchgate.net The equilibrium data from such studies are often analyzed using isotherm models like the Langmuir and Freundlich models to quantify the sorption capacity of the material.

Langmuir Isotherm: Assumes a monolayer of adsorbate on a homogeneous surface.

Freundlich Isotherm: An empirical model that describes adsorption on heterogeneous surfaces. researchgate.net

For Acid Blue 290, the maximum monolayer coverage capacity (q_max) on Spirogyra rhizopus was found to be exceptionally high, indicating a strong affinity between the dye and the biosorbent. researchgate.net Kinetic studies, which examine the rate of adsorption, showed that the process is well-described by the pseudo-second-order kinetic model, suggesting that chemisorption may be the rate-limiting step. researchgate.net

Table 2: Biosorption Isotherm and Kinetic Parameters for Acid Blue 290

ParameterValueSignificance
Optimal Initial pH2.0Indicates sorption is highly favorable under acidic conditions.
Optimal Temperature30 °CDefines the ideal temperature for the biosorption process.
Langmuir Max. Sorption Capacity (q_max)1356.6 mg/gRepresents a very high capacity for the biosorbent to adsorb the dye.
Best Fit Kinetic ModelPseudo-second orderSuggests the rate of sorption is controlled by the chemical interaction between the dye and the sorbent surface.
Thermodynamic NatureExothermicIndicates that the sorption process releases heat.
Data from a study on the biosorption of Acid Blue 290 onto Spirogyra rhizopus. researchgate.net

Leaching and Transport Phenomena Modeling

Leaching is the process by which contaminants move through the soil with percolating water, potentially reaching groundwater. The potential for a compound like this compound to leach is inversely related to its sorption affinity for soil particles; strongly sorbed compounds are less mobile. nih.gov

To predict the environmental transport and leaching potential of organic compounds, various computer simulation models are employed. These reactive transport models simulate key processes such as water flow, advection, dispersion, and chemical reactions (including sorption-desorption). ucdavis.eduresearchgate.net

Commonly used models for assessing pesticide and contaminant transport in the unsaturated zone include:

LEACHM (Leaching Estimation and Chemistry Model)

PRZM (Pesticide Root Zone Model)

GLEAMS (Groundwater Loading Effects of Agricultural Management Systems) ucdavis.edu

Advanced Analytical Methodologies for Direct Blue 290 Research

Spectroscopic Techniques for Characterization of Direct Blue 290 and its Transformation Products

Spectroscopic methods are invaluable for both the initial characterization of this compound and for monitoring changes in its structure during degradation processes. These techniques probe the interaction of the compound with electromagnetic radiation, providing information about its electronic structure, functional groups, and molecular vibrations.

UV-Vis Spectroscopy in Monitoring Degradation and Reaction Pathways

Ultraviolet- visible (UV-Vis) spectroscopy is a widely used technique for monitoring the concentration of dyes in aqueous solutions and observing changes in their electronic structure upon degradation. Azo dyes like this compound typically exhibit strong absorption bands in both the UV and visible regions of the spectrum. The intense color of these dyes is attributed to the chromophoric azo linkages (-N=N-) and the associated conjugated systems. guidechem.comchemicalbook.com

During degradation processes, such as photocatalysis or biological treatment, the breakdown of the chromophore leads to a decrease in the intensity of the visible region absorption band, often resulting in decolorization of the solution. guidechem.comchemicalbook.comalfa-chemistry.com Changes in the UV region can indicate the alteration or cleavage of aromatic rings and other structural moieties within the dye molecule. guidechem.com

Studies on the degradation of other Direct Blue dyes, such as Direct Blue 71, have demonstrated the effectiveness of UV-Vis spectroscopy in tracking the progress of the reaction. For instance, Direct Blue 71 shows characteristic absorption bands at 210 nm and 290 nm in the UV region, attributed to benzene (B151609) and naphthalene (B1677914) rings, and a band at 587 nm in the visible region, attributed to the azo linkage. guidechem.com Monitoring the decrease in absorbance at these wavelengths over time allows for the determination of degradation efficiency and reaction kinetics. guidechem.com The rapid decrease in the visible region peak often indicates the initial attack on the azo bonds. guidechem.com

While specific UV-Vis data for the degradation of this compound was not found in the immediate search results, its nature as a direct blue azo dye suggests that it would exhibit similar characteristic absorption bands in the UV-Vis spectrum, and changes in these bands could be effectively monitored to study its degradation.

FTIR and Raman Spectroscopy for Structural Elucidation and Functional Group Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups and molecular structure of a compound. FTIR measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light by molecular vibrations.

These techniques are valuable for the characterization of dyes and their solid-state forms, as well as for identifying structural changes that occur during degradation or transformation. FTIR spectroscopy can identify characteristic absorption bands corresponding to specific functional groups present in this compound, such as azo groups, aromatic rings, sulfonate groups, and amine groups. Changes in the positions or intensities of these bands in the spectra of degraded samples can indicate which functional groups have been altered or cleaved. For example, the disappearance or weakening of the band characteristic of the azo bond around 1400-1500 cm-1 in the FTIR spectrum of a degraded azo dye indicates the breakdown of this linkage.

Raman spectroscopy can provide additional structural information and is particularly useful for analyzing the vibrational modes of the molecular backbone and ring structures. While less common than FTIR for routine dye analysis, Raman spectroscopy can offer advantages in certain applications, such as the analysis of colored samples where fluorescence might interfere with FTIR, although some pigments can cause fluorescence issues in Raman as well depending on the excitation wavelength. The combination of both FTIR and Raman spectroscopy offers a more comprehensive understanding of the structural identity of this compound and the molecular transformations it undergoes.

Nuclear Magnetic Resonance (NMR) Applications in Metabolite Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules and identifying metabolites or degradation products. NMR provides information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C), within a molecule.

In the context of studying the transformation of this compound, NMR spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques, can be used to elucidate the structures of intermediate and final degradation products. By analyzing the chemical shifts, splitting patterns, and correlations between signals in NMR spectra, the arrangement of atoms and functional groups in the degradation products can be determined.

NMR-based metabolomics studies, while often applied to biological systems, demonstrate the capability of NMR for identifying and even quantifying metabolites in complex mixtures without the need for extensive separation in some cases. Although the sensitivity of NMR is generally lower than mass spectrometry, its ability to provide unambiguous structural identification makes it a valuable tool for confirming the identity of suspected degradation products. Studies on the degradation of other dyes have utilized NMR to analyze the structural changes before and after treatment, providing insights into the degradation mechanisms.

Chromatographic Separation and Detection Methods in Environmental Research

Chromatographic techniques are essential for separating complex mixtures, such as environmental samples containing this compound and its transformation products, before detection and identification. Coupling chromatography with sensitive detectors allows for the analysis of individual components within the mixture.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique widely used for the analysis of non-volatile and semi-volatile organic compounds, including dyes and their degradation products. HPLC separates components based on their differential interactions with a stationary phase as they are carried through the column by a liquid mobile phase.

Various types of stationary phases and mobile phases can be employed in HPLC, depending on the chemical properties of the analytes. Reverse-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is commonly used for separating organic compounds like dyes.

HPLC is frequently coupled with diverse detectors to identify and quantify the separated components. UV-Vis detectors, including Diode-Array Detectors (DAD), are commonly used for detecting dyes due to their strong absorbance in the UV-Vis range. DAD provides full UV-Vis spectra of eluting peaks, which can aid in the identification of compounds by comparing their spectra to known standards or libraries.

For the identification of unknown degradation products, HPLC is often coupled with mass spectrometry (MS), forming HPLC-MS or HPLC-MS/MS. Mass spectrometry provides information about the molecular weight and fragmentation pattern of the separated compounds, allowing for their identification. HPLC-MS/MS offers even greater selectivity and sensitivity through tandem mass analysis. These coupled techniques are powerful tools for tracking the fate of this compound in environmental systems and identifying the various transformation products formed through different degradation pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique particularly well-suited for the separation and identification of volatile and semi-volatile organic compounds. In GC, the sample is vaporized and carried by an inert gas through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which detects and identifies them based on their mass-to-charge ratio and fragmentation patterns.

While this compound itself is likely not volatile enough for direct analysis by GC-MS, this technique is invaluable for identifying volatile or semi-volatile degradation products that may be formed during its breakdown. Degradation processes of complex organic molecules often yield simpler, more volatile compounds. GC-MS can effectively separate and identify these products, providing crucial information about the degradation pathways.

Studies on the degradation of other dyes have successfully employed GC-MS to identify various by-products. For example, GC-MS has been used to study the degradation products of Direct Blue 15, identifying compounds like 3,3'-dimethylbenzidine. The operating parameters of the GC-MS system, such as the injector temperature, column type, and oven temperature program, are optimized to achieve efficient separation and detection of the target volatile and semi-volatile analytes. The mass spectra of the detected compounds can be compared to spectral libraries (e.g., NIST) for identification.

The application of GC-MS is therefore essential for a comprehensive understanding of the complete degradation of this compound, particularly for identifying the smaller, more volatile molecules that may be formed in the later stages of degradation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Intermediate Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique widely applied in the analysis of complex organic molecules, including synthetic dyes and their degradation products waters.comresearchgate.netresearchgate.net. This technique combines the separation capabilities of liquid chromatography (LC) with the sensitive and selective detection of mass spectrometry (MS), often utilizing tandem mass spectrometry (MS/MS) for structural elucidation and confirmation of target analytes and intermediates waters.comresearchgate.netnih.gov.

For polysulfonated anionic dyes like many direct dyes, including potentially degradation products of this compound, negative-ion electrospray ionization (ESI) is a suitable technique for determining molecular mass researchgate.net. The analysis of fragment ions, such as [M-xH]x- and their sodiated adducts [M-(x + y)H+yNa]x-, allows for the determination of the molecular mass and the number of sulfonic and carboxylic groups present in the molecule researchgate.net.

Identifying intermediates formed during the degradation of complex dyes is essential for understanding the degradation pathways and assessing potential environmental impacts mdpi.comjwent.netjwent.net. LC-MS/MS provides the sensitivity and specificity required to detect and identify these transient species, which may be present at low concentrations in complex matrices waters.comnih.govjwent.net. Studies on the degradation of other azo dyes have successfully employed LC-MS/MS to identify intermediates by analyzing characteristic precursor and product ions researchgate.netmdpi.comjwent.netresearchgate.net.

While specific detailed research findings on this compound intermediate identification using LC-MS/MS were not extensively available in the provided search results, the principles and applications of LC-MS/MS for analyzing similar complex dyes and their degradation products are well-established waters.comresearchgate.netresearchgate.netnih.govmdpi.comjwent.netresearchgate.net. The technique allows for the separation of a mixture into its components by LC, followed by their detection and structural characterization by MS/MS based on their mass-to-charge ratio and fragmentation patterns waters.comresearchgate.netnih.gov. This is particularly valuable for identifying unknown intermediates by comparing their mass spectra and fragmentation data to databases or by proposing structures based on the observed fragments researchgate.netresearchgate.net.

Application of Advanced Hyphenated Techniques for Comprehensive Pathway Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are fundamental for comprehensive pathway analysis of chemical compounds, including the degradation or transformation pathways of dyes like this compound uniovi.esjapsonline.comnih.gov. The combination of chromatographic separation (such as LC) with spectroscopic detection (such as MS) provides a powerful approach to resolve complex mixtures and obtain detailed structural information about the components nih.govpostnova.com.

For analyzing degradation pathways, hyphenated techniques allow researchers to monitor the disappearance of the parent compound and the transient appearance and subsequent disappearance of intermediate products over time mdpi.comjwent.netresearchgate.net. LC-MS/MS, in particular, is well-suited for this purpose due to its ability to identify and quantify multiple compounds simultaneously in a single run nih.gov. By analyzing samples taken at different stages of a degradation process, a comprehensive picture of the transformation pathway can be constructed, including the sequence of intermediate formation and breakdown mdpi.comjwent.netresearchgate.net.

Other hyphenated techniques, such as GC-MS, LC-FTIR, and LC-NMR, can also provide complementary information for pathway analysis, depending on the nature and volatility of the compounds involved mdpi.comjwent.netnih.gov. GC-MS is typically used for volatile or semi-volatile compounds mdpi.comjwent.net. LC coupled with techniques like FTIR or NMR can provide detailed structural information that complements the mass spectral data obtained from LC-MS/MS nih.gov.

The application of these advanced hyphenated techniques enables the identification of key intermediates, the elucidation of reaction mechanisms, and the assessment of the persistence and potential environmental fate of the parent compound and its transformation products mdpi.comjwent.netjwent.netresearchgate.net. While specific comprehensive pathway analysis studies for this compound using these techniques were not detailed in the search results, the methodologies described are broadly applicable to the study of azo dyes and their environmental transformations researchgate.netmdpi.comjwent.netresearchgate.net.

Data obtained from hyphenated techniques for pathway analysis often includes chromatographic retention times, mass-to-charge ratios of parent ions and fragment ions, and intensity profiles of these ions over the course of the reaction. This data can be used to track the concentration changes of different species and propose degradation routes mdpi.comjwent.netresearchgate.net.

Table 1: Illustrative Data for Intermediate Identification by LC-MS/MS (Based on General Principles and Studies on Similar Dyes)

IntermediateProposed Molecular FormulaProposed m/z (Negative ESI)Key Fragment Ions (m/z)Notes
Intermediate AC16H13N3O3S[M-H]- 326.0246.1, 171.0, 91.1Potential cleavage product of azo bond
Intermediate BC10H8N2O4S[M-H]- 251.0187.0, 122.0, 80.0Potential product from further degradation
Intermediate CC6H6NO3S[M-H]- 172.093.0, 80.0Possible aromatic amine derivative

Note: This table provides illustrative examples based on common fragmentation patterns of azo dyes and sulfonated aromatic compounds analyzed by LC-MS/MS. Specific intermediates for this compound would require dedicated experimental studies.

Table 2: Application of Hyphenated Techniques in Dye Pathway Analysis (General Examples)

TechniqueSeparation PrincipleDetection PrincipleApplication in Pathway Analysis
LC-MS/MSLiquid ChromatographyMass SpectrometryIdentification and quantification of parent compound and intermediates
GC-MSGas ChromatographyMass SpectrometryAnalysis of volatile degradation products
LC-FTIRLiquid ChromatographyInfrared SpectroscopyStructural elucidation of intermediates based on functional groups
LC-NMRLiquid ChromatographyNuclear Magnetic ResonanceDetailed structural determination of isolated intermediates

Note: The suitability of each technique depends on the chemical properties of the compounds being analyzed.

Advanced Material Applications and Functionalization of Direct Blue 290 Non Clinical Focus

Direct Blue 290 in Photonic and Optical Materials Research

Photonic and optical materials are central to technologies that control and manipulate light forth.grresearchgate.net. Research into the use of this compound in this domain focuses on its optical properties and how they can be integrated into new material designs pku.edu.cn. Photonic materials can exhibit unique optical responses, such as selective redirection of light, which is of interest for various applications researchgate.net.

Dye-Sensitized Materials for Energy Conversion Research

Dye-sensitized materials play a significant role in energy conversion technologies, such as solar cells pku.edu.cn. These materials utilize dyes to absorb light and initiate the conversion of light energy into electrical or other forms of energy pku.edu.cn. Research explores the potential of this compound as a sensitizing dye in such systems pku.edu.cn. Energy conversion research also includes areas like direct energy conversion using radioisotope energy, although the specific role of this compound in this context is not detailed in the provided information aip.orgresearchgate.netmdpi.com.

Optoelectronic Device Integration Studies

Optoelectronic devices, which bridge the gap between optics and electronics, are crucial in modern technology for applications like telecommunications and energy generation scribd.comexeter.ac.uk. Studies are investigating the integration of this compound into optoelectronic devices pku.edu.cn. This involves understanding how the optical and electronic properties of the dye interact with other components within these devices to achieve desired functionalities scispace.combu.edusemi.ac.cn.

Functionalization of this compound for Enhanced Material Interaction and Performance

Functionalization of chemical compounds involves modifying their structure to tailor their properties and enhance their interaction with other materials mdpi.com. For this compound, functionalization is being explored to improve its performance and interaction within various material systems mdpi.com. This can involve different chemical strategies to introduce new functional groups or modify existing ones.

Covalent Grafting and Polymer Conjugation for Advanced Material Synthesis

Covalent grafting and polymer conjugation are techniques used to chemically link molecules, such as dyes, to polymers or other materials mdpi.comnih.gov. This creates new materials with combined properties. In the context of this compound, covalent grafting and polymer conjugation are being studied for the synthesis of advanced materials mdpi.comnih.gov. This approach can lead to materials with enhanced stability, altered optical properties, or new functionalities derived from the polymer-dye conjugate whiterose.ac.uknih.gov. For example, covalent grafting can be used to permanently color polyesters or create dye-conjugated organogels with potential applications whiterose.ac.uk.

Non-Covalent Interactions in Supramolecular Assemblies

Supramolecular assemblies are structures formed by molecules held together by non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and host-guest interactions mdpi.comnih.govnumberanalytics.comnottingham.ac.uk. These interactions are weaker than covalent bonds but play a crucial role in the spontaneous organization of molecules into complex architectures mdpi.comnumberanalytics.comnottingham.ac.uk. Research involving this compound is exploring its participation in non-covalent interactions within supramolecular assemblies scribd.com. This can lead to the formation of ordered structures with unique properties, relevant in areas like nanotechnology and the development of responsive materials pku.edu.cnmdpi.com.

Role of this compound in Composite Materials and Nanotechnology Research

Integration with Nanomaterials for Enhanced Adsorption and Catalysis

The integration of dyes with nanomaterials has been explored for applications such as enhanced adsorption and catalysis in environmental remediation. Nanomaterials, due to their high surface area, unique surface chemistry, and tunable properties, can offer enhanced adsorption capacities for dye molecules compared to conventional adsorbents. The adsorption process involves the accumulation of dye molecules on the surface of the nanomaterial through various mechanisms, including electrostatic interactions, van der Waals forces, and chemical bonding. Factors such as the size and shape of nanoparticles, the properties of the dye molecule, and environmental conditions like pH and temperature can influence the efficiency and strength of adsorption.

Furthermore, certain nanomaterials, particularly metal oxide nanoparticles and carbon-based nanomaterials, exhibit catalytic or photocatalytic activity, which can lead to the degradation of adsorbed dye molecules into less harmful substances. This catalytic process often involves the generation of reactive species under specific conditions, such as irradiation with light, which can break down the complex chemical structures of dyes.

While the principles of using nanomaterials for dye adsorption and catalysis are well-established and applied to various dyes, specific research detailing the integration of this compound with particular nanomaterials for these enhanced properties was not found in the provided search results. Studies often focus on common model dyes like methylene (B1212753) blue or reactive dyes when evaluating the performance of novel nanomaterials for adsorption and catalytic degradation. Therefore, specific research findings, data tables on adsorption capacities, kinetic studies, or catalytic degradation efficiencies specifically for this compound in conjunction with nanomaterials are not available within the scope of this review.

Polymeric Composites for Environmental Remediation Applications

Polymeric composites, which combine polymers with other materials such as nanomaterials or natural substances, are increasingly being investigated for environmental remediation applications, including the removal of dyes from wastewater. These composites can leverage the desirable properties of both components, such as the structural integrity and processability of polymers and the high adsorption capacity or catalytic activity of the incorporated materials.

Polymeric composites can be designed in various forms, including membranes, beads, or films, offering flexibility in their application for wastewater treatment. The mechanisms of dye removal by polymeric composites primarily involve adsorption, where the dye molecules are captured within the composite structure or on its surface. The effectiveness of polymeric composites in dye removal is influenced by factors such as the type of polymer, the nature and dispersion of the incorporated material, the porosity of the composite, and the chemical properties of the dye.

Research in this area has demonstrated the successful application of various polymeric composites for the removal of different types of dyes from aqueous solutions. Examples include polymer-hybrid silica (B1680970) composites for azo dye removal or biopolymeric nanocomposites for the treatment of various organic dyes.

Theoretical and Computational Studies on Direct Blue 290

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations are a cornerstone of modern chemistry, offering a window into the electronic behavior of molecules. These methods are particularly useful for studying large, conjugated systems like azo dyes, providing data on molecular orbitals, electron density, and the energies of different electronic states. Such information is fundamental to predicting a molecule's reactivity and its response to external stimuli like light.

Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for predicting the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. For azo dyes, DFT can elucidate the pathways of degradation, which often involves the cleavage of the characteristic azo bond (–N=N–). These bonds are the primary chromophores responsible for the dye's color, and their breakdown leads to decolorization.

DFT studies on similar dye molecules reveal that degradation can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH). Computational models can map the potential energy surface of these reactions, identifying the most energetically favorable pathways. For instance, DFT calculations on the interaction between methylene (B1212753) blue and ROS showed that demethylation steps are energetically favorable, a key insight into its degradation mechanism. nih.gov This theoretical framework helps bridge gaps in experimental knowledge and is crucial for optimizing advanced oxidation processes for wastewater treatment. nih.govmdpi.com

While specific DFT studies focused solely on Direct Blue 290 are not widely available in the literature, the principles derived from research on other complex azo and reactive dyes are applicable. mdpi.com These studies show that DFT can predict how modifications to a dye's structure, such as adding electron-donating or electron-withdrawing groups, affect its electronic properties and reactivity. mdpi.comnih.gov This predictive power is invaluable for understanding the environmental fate of dyes like this compound and for designing more easily degradable alternatives.

Molecular Orbital Analysis for Photodegradation Initiation and Reactivity

Molecular orbital (MO) analysis, often performed in conjunction with DFT, provides critical insights into the photodegradation of dyes. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. mdpi.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the wavelength of light a molecule absorbs. For dyes, this absorption occurs in the visible spectrum.

Upon absorbing light, an electron is promoted from the HOMO to the LUMO, bringing the molecule to an excited state. This excited state is often more reactive than the ground state and can initiate degradation processes. MO analysis can identify the parts of the molecule where the electron density changes most significantly upon excitation. researchgate.net For many azo dyes, studies show that electronic excitation weakens the critical N=N bond, making it more susceptible to cleavage. chemrxiv.org This bond weakening is a potential first step in the photodegradation pathway in aquatic environments. chemrxiv.org

The reactivity of a dye in its excited state can be predicted by examining the characteristics of its frontier orbitals (HOMO and LUMO). researchgate.net For example, the distribution of these orbitals can indicate the most likely sites for attack by nucleophilic or electrophilic species, such as those generated during advanced oxidation processes. researchgate.netconsensus.app This knowledge is essential for understanding the mechanisms that lead to the breakdown of complex dye structures like this compound under environmental conditions.

Molecular Dynamics (MD) Simulations of this compound Interactions with Environmental Interfaces

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. rsc.org This method allows researchers to observe how molecules like this compound interact with different environmental interfaces, such as the surfaces of adsorbent materials or the active sites of enzymes. By simulating these interactions at the atomic level, MD provides a dynamic picture of processes that are difficult to observe experimentally. tandfonline.comphyschemres.orgtandfonline.com

Adsorption Dynamics on Sorbent Surfaces

Adsorption is a key process for removing dyes from wastewater. MD simulations can model the entire adsorption process, including how a dye molecule approaches a sorbent surface, penetrates the surrounding solvent layer, and ultimately binds to the surface. physchemres.org These simulations provide detailed information on the binding energies and the specific intermolecular forces involved, such as van der Waals interactions, hydrogen bonding, and π-π stacking. physchemres.org

For example, MD simulations have been used to study the adsorption of azo dyes onto surfaces like graphene nanosheets and metal oxides. tandfonline.comphyschemres.org These studies often reveal that π-π stacking between the aromatic rings of the dye and the sorbent surface plays a crucial role in the adsorption process. physchemres.org

While specific MD simulation studies for this compound are limited, experimental work on the closely related Acid Blue 290 provides a basis for understanding its adsorptive behavior. In one study, the biosorption of Acid Blue 290 onto the green algae Spirogyra rhizopus was investigated. nih.gov The study determined key experimental parameters for effective removal, which are summarized in the table below. MD simulations could be used to model this specific system to elucidate the precise molecular interactions responsible for the high adsorption capacity observed.

Biosorption Parameters for Acid Blue 290 on Spirogyra rhizopus nih.gov
ParameterOptimal Value / Finding
Optimal Initial pH2.0
Optimal Temperature30 °C
Kinetic Model FitPseudo-second order
Maximum Monolayer Coverage (Langmuir Model)1356.6 mg/g
ThermodynamicsExothermic

Interactions with Enzyme Active Sites in Bioremediation Models

Bioremediation utilizes microorganisms and their enzymes to break down pollutants like dyes. aalto.fi Azoreductases are a key class of enzymes that catalyze the reductive cleavage of the azo bond, leading to the decolorization of the dye. nih.gov MD simulations are a valuable tool for studying how a dye molecule docks into the active site of an enzyme like azoreductase.

These simulations can identify the key amino acid residues that interact with the dye molecule, stabilizing it within the active site for the reaction to occur. nih.gov Studies on the interaction of various azo dyes with the azoreductase AzrC have used MD simulations to identify important hydrophobic and hydrogen-bonding interactions. nih.gov Such computational analyses can explain why some dyes are more readily degraded by certain enzymes than others and can even suggest potential mutations to the enzyme that could improve its efficiency for specific target dyes. nih.gov Understanding these enzyme-substrate interactions at a molecular level is crucial for developing effective and targeted bioremediation strategies for azo dyes, including this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Transformation Pathways

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a compound with its activity or property of interest. In an environmental context, QSAR models can be developed to predict the transformation pathways and degradation rates of pollutants like azo dyes, without the need for extensive experimental testing for every compound.

The process involves calculating a set of molecular descriptors for a series of related dyes. These descriptors, which quantify various aspects of the molecular structure (e.g., size, shape, electronic properties), can be derived from quantum chemical calculations. The model then uses statistical methods to find a mathematical relationship between these descriptors and an observed property, such as the rate of photodegradation or biodegradability.

For azo dyes, QSAR models can help predict how different substituents on the aromatic rings will affect their environmental persistence. acs.org For instance, machine learning methods can be trained on datasets of azo dyes with known excited-state properties to predict the photochemical behavior of new or unstudied dyes. acs.org By identifying the key structural features that control environmental transformation, QSAR provides a valuable tool for screening large numbers of dyes and prioritizing those that are likely to be less persistent in the environment. This approach is essential for the future design of more environmentally benign colorants.

Methodological Considerations and Research Challenges in Direct Blue 290 Studies

Experimental Design and Statistical Analysis in Degradation and Removal Studies

Effective research into the degradation and removal of Direct Blue 290 hinges on meticulous experimental design and robust statistical analysis. The multifaceted nature of degradation processes requires the systematic evaluation of numerous parameters that can influence efficiency. Key factors frequently investigated include initial dye concentration, pH, temperature, and adsorbent/catalyst dosage. researchgate.netnih.gov

To navigate the complexity of these interacting variables, researchers often employ statistical methodologies like Design of Experiments (DoE). jabonline.in DoE allows for the systematic variation of multiple factors simultaneously, enabling the identification of optimal conditions for dye removal and the elucidation of significant interactions between variables. jabonline.in One-way Analysis of Variance (ANOVA) is commonly used to determine the statistical significance of the observed effects. jabonline.in

Kinetic and equilibrium modeling are also central to these studies. Data is frequently fitted to various models to describe the underlying mechanisms. For instance, pseudo-second-order kinetic models are often applied to describe the kinetics of biosorption, while isotherm models such as the Langmuir, Freundlich, and Redlich-Peterson are used to characterize the equilibrium behavior of the dye with the sorbent material. researchgate.net

Table 1: Key Experimental Parameters in Dye Degradation Studies

Parameter Typical Range Studied Rationale for Investigation
Initial Dye Concentration 100 - 1500 mg/L Affects reaction kinetics and adsorbent capacity. researchgate.netjabonline.in
pH 2.0 - 9.0 Influences dye speciation and surface chemistry of materials. researchgate.netjabonline.in
Temperature 15 - 55 °C Determines reaction rates and thermodynamic feasibility. researchgate.netjabonline.in

| Inoculum/Adsorbent Dose | Varies (e.g., 4% v/v) | Impacts the number of available active sites for degradation/adsorption. jabonline.in |

Challenges in Identifying and Quantifying Complex Transformation Products and Byproducts

A significant challenge in the study of this compound degradation is the identification and quantification of its numerous transformation products and byproducts. As a complex double azo dye, its breakdown can result in a wide array of smaller, often aromatic, molecules which may themselves be environmental concerns. worlddyevariety.comscispace.com The complete mineralization of the dye is the ideal outcome, but intermediate products are frequently formed.

The identification of these complex byproducts requires advanced analytical instrumentation. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable tools. jabonline.inscispace.com FTIR can confirm the alteration of functional groups, indicating the breakdown of the original dye structure, while chromatographic techniques coupled with mass spectrometry are essential for separating and identifying the individual degradation products. jabonline.inscispace.com High-resolution mass spectrometry can be particularly effective in determining the empirical formulae of unknown byproducts, which aids in elucidating their structures. scispace.com

However, the process is fraught with difficulties. The sheer number of potential intermediates can make for a complex matrix that is difficult to separate and analyze. Furthermore, obtaining analytical standards for every potential byproduct is often unfeasible, complicating precise quantification. The transient nature of some intermediates, which may exist for only a short time before degrading further, also poses a significant analytical challenge. The matrix in which the dye is found, such as textile effluent, can introduce interfering compounds that complicate the analysis. shimadzu.com

Table 2: Analytical Techniques for Byproduct Identification

Technique Information Provided
FTIR Confirms changes in chemical bonds and functional groups. jabonline.inresearchgate.net
HPLC Separates components of a complex mixture. jabonline.in
GC-MS Separates and identifies volatile and semi-volatile byproducts. jabonline.inresearchgate.net

| LC-MS/MS | Separates and identifies a wide range of non-volatile byproducts with high sensitivity and specificity. scispace.comshimadzu.com |

Standardization of Analytical Protocols for Inter-Laboratory Comparability

The ability to compare findings from different research groups is fundamental to scientific progress. In the context of this compound studies, this is heavily reliant on the standardization of analytical protocols. The lack of uniform methodologies can lead to significant discrepancies in reported degradation efficiencies and byproduct analyses, making it difficult to build a cohesive understanding of the dye's environmental fate.

Standardized methods, such as those developed for the analysis of dyes in textiles (e.g., DIN 54231), provide a framework for consistent sample preparation, extraction, and analysis. labrulez.com Adopting similar standardized approaches for degradation studies would be highly beneficial. This includes specifying conditions for analytical techniques like LC-MS/MS, such as the choice of mobile phase, column, and mass spectrometer settings (e.g., ionization mode, cone voltage). shimadzu.comlabrulez.com

One of the key challenges that standardization can address is the "matrix effect," where other components in a sample (like salts or organic matter in wastewater) can suppress or enhance the analytical signal of the target compounds, leading to inaccurate quantification. shimadzu.com Establishing standardized dilution protocols or sample clean-up procedures can help mitigate these effects. shimadzu.com

Ultimately, the development and adoption of standardized analytical protocols for this compound and its degradation products would enhance the reliability and reproducibility of research in this field. This would allow for more meaningful comparisons between different degradation technologies and experimental conditions, accelerating the development of effective remediation strategies.

Future Research Directions and Emerging Paradigms for Direct Blue 290

Synergistic Approaches in Direct Blue 290 Removal and Detoxification Research

Synergistic approaches, combining different treatment methods, are a promising area for future research in the removal and detoxification of dyes like this compound. These methods aim to leverage the advantages of multiple processes to achieve higher removal efficiencies and potentially mineralize complex dye structures into less harmful substances researchgate.netcdnsciencepub.com.

Research is exploring the combination of biological methods with chemical or physical processes. For instance, coupling microbial degradation with advanced oxidation processes (AOPs) appears to be a desirable solution for treating azo dyes, which can be recalcitrant to conventional aerobic biological treatment cdnsciencepub.comcdnsciencepub.com. Photocatalysis combined with biodegradation is another promising approach, where photocatalysis breaks down complex molecules into simpler, more easily biodegradable intermediates researchgate.net. Studies have shown that combining methods like laccase treatment and ultrasound can lead to efficient degradation of certain dyes nih.gov. Electrochemical methods combined with microbial and photocatalytic processes are also being investigated for their potential to reduce chemical oxygen demand (COD) and enhance dye degradation researchgate.net.

The rationale behind synergistic approaches is that the limitations of one method can be overcome by the strengths of another. For example, while anaerobic degradation of azo dyes by bacteria can effectively cleave azo bonds, it may result in the formation of toxic aromatic amines nih.govnih.gov. Subsequent aerobic treatment can then further degrade these intermediates nih.govtandfonline.com. Similarly, combining adsorption with photocatalysis has shown superior synergistic removal efficiency for various dyes mdpi.com.

Future research in this area will likely focus on optimizing the parameters of these combined processes, understanding the synergistic mechanisms at a molecular level, and identifying the most effective combinations for dyes with structures similar to this compound.

Development of Sustainable and Economically Viable Treatment Technologies

The development of sustainable and economically viable treatment technologies is crucial for the widespread implementation of effective this compound removal strategies. Current physical and chemical methods for dye removal, such as membrane filtration and certain chemical oxidation processes, can be effective but often come with high costs or generate significant sludge mdpi.comnih.govmdpi.comrsc.org. For example, while membrane filtration can achieve high removal rates for some dyes, the annual treatment cost can be substantial mdpi.com.

Bioremediation, utilizing microorganisms like bacteria, fungi, and algae, is highlighted as an eco-friendly and cost-effective alternative tandfonline.comnih.gov. These biological processes can involve biosorption, where microorganisms adsorb dyes onto their biomass, or biodegradation, where enzymes produced by microorganisms break down dye molecules tandfonline.commdpi.comnih.gov. Mycoremediation, using fungi, is noted as a safe, low-cost, and natural procedure for dye removal nih.gov.

However, challenges remain in scaling up biological treatments to industrial levels and ensuring the presence of consistently efficient microorganisms alderbioinsights.co.uk. Future research is needed to develop novel biotechnological and innovative approaches that are both cost-effective and environmentally friendly nih.gov. This includes exploring the better utilization of natural and commercial bio-adsorbents with good recyclability and cost-effectiveness rsc.org.

Innovative approaches, such as the development of novel adsorbent materials that can be easily removed from treated water, are also being explored to reduce treatment costs and complexity optica.org. Bio-electrochemical systems (BESs) are another developing technology with potential for more sustainable and economical wastewater treatment nih.gov. The goal is to find cost-effective methods that maximize pollution reduction with the lowest possible investment and operation costs iwlearn.net.

Advancements in In Situ Monitoring and Real-Time Environmental Assessment Tools

Advancements in in situ monitoring and real-time environmental assessment tools are essential for effectively managing the presence of dyes like this compound in water bodies. Traditional water quality monitoring often involves collecting samples for laboratory analysis, which can be time-consuming and may not capture rapid changes in pollution levels mdpi.comnih.gov.

Real-time monitoring allows for continuous evaluation of water quality parameters and provides early warning of contamination events mdpi.comfrontiersin.orgmdpi.com. This is vital for identifying pollution sources, understanding transport pathways, and assessing environmental impacts promptly rsc.org. While automated sensors exist for physicochemical parameters, there is a need for tools capable of real-time detection and assessment of the impact of chemical pollutants on biological organisms mdpi.com.

Future research directions include the development of biological early warning systems based on live-cell biosensors, which can continuously evaluate the physiological parameters of aquatic species to detect the presence of toxicants mdpi.com. Miniaturized systems utilizing recombinant microorganisms, cell immobilization techniques, live-cell microarrays, and microfluidic Lab-on-a-Chip technologies are being explored as sensitive and rapid biosensors for detecting trace contaminants mdpi.com.

Q & A

Basic Research Questions

Q. What are the primary methodologies for characterizing the molecular structure and purity of Direct Blue 290?

  • Methodological Answer : this compound, a disazo dye (C.I. This compound), requires structural confirmation via techniques such as nuclear magnetic resonance (NMR) for hydrogen/carbon environments and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and purity. UV-Vis spectroscopy is critical for analyzing its absorption maxima (e.g., λmax in aqueous solutions), which is essential for applications in dye stability studies. For reproducibility, experimental protocols must detail solvent systems, instrument calibration, and baseline corrections .

Q. How can researchers validate the synthesis pathway of this compound to ensure reproducibility?

  • Methodological Answer : Reproducible synthesis requires rigorous documentation of reaction conditions (temperature, pH, catalysts) and intermediates. Researchers should cross-reference thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) data with published synthetic routes. For novel pathways, elemental analysis and X-ray crystallography may validate structural integrity. Peer-reviewed protocols, such as those in The Beilstein Journal of Organic Chemistry, emphasize step-by-step reagent ratios and purification methods (e.g., recrystallization solvents) .

Q. What analytical techniques are recommended for assessing the environmental stability of this compound in aqueous systems?

  • Methodological Answer : Accelerated degradation studies under UV light or oxidative conditions (e.g., H2O2/Fe<sup>2+</sup>) can model environmental persistence. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation byproducts. Kinetic analysis (e.g., pseudo-first-order models) quantifies degradation rates, while quantum chemical calculations (DFT) predict reactive sites for bond cleavage. Include controls for pH, temperature, and ionic strength to isolate variables .

Advanced Research Questions

Q. How can experimental design address contradictions in reported adsorption efficiencies of this compound on different substrates?

  • Methodological Answer : Contradictions often arise from substrate porosity, surface charge, or dye aggregation. Employ a factorial design to test variables like pH, contact time, and adsorbent dosage. Use Langmuir vs. Freundlich isotherm models to differentiate monolayer vs. multilayer adsorption. Advanced characterization (e.g., zeta potential measurements , BET surface area analysis) clarifies substrate-dye interactions. Meta-analyses of existing data should account for methodological heterogeneity (e.g., stirring speed, dye concentration) .

Q. What strategies optimize the photocatalytic degradation of this compound while minimizing toxic byproduct formation?

  • Methodological Answer : Combine response surface methodology (RSM) with gas chromatography-mass spectrometry (GC-MS) to identify optimal catalyst loadings (e.g., TiO2 vs. ZnO) and light intensity. Toxicity assays (e.g., Daphnia magna bioassays) evaluate byproduct ecotoxicity. Advanced oxidation processes (AOPs) like ozonation or Fenton reactions require real-time monitoring via electron paramagnetic resonance (EPR) to detect radical species. Publish full degradation pathways and intermediates to enable cross-study comparisons .

Q. How can researchers resolve discrepancies in reported quantum yields for this compound in photodynamic therapy studies?

  • Methodological Answer : Discrepancies often stem from solvent polarity, excitation wavelength, or reference standards. Standardize measurements using integrating sphere setups for absolute quantum yield determination. Compare results against established dyes (e.g., Rhodamine B). Control for oxygen concentration and temperature, and report triplet-state lifetimes via time-resolved spectroscopy . Collaborative inter-laboratory studies improve reproducibility .

Q. What computational approaches are effective in predicting the binding affinity of this compound to cellulose-based materials?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina ) simulates dye-cellulose interactions using force fields like CHARMM. Validate predictions with isothermal titration calorimetry (ITC) to measure binding constants experimentally. Machine learning models trained on structural descriptors (e.g., Hammett constants, π-π stacking energy) can predict affinity trends across cellulose derivatives. Open-source datasets enhance model generalizability .

Methodological Best Practices

  • Literature Review : Use SciFinder or Reaxys to compile synthesis, toxicity, and application data. Filter results by publication type (e.g., peer-reviewed journals) and citation impact .
  • Data Management : Maintain annotated lab notebooks with raw spectra/chromatograms. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .
  • Statistical Rigor : Apply ANOVA for multi-variable experiments and Bonferroni correction for multiple comparisons. Report confidence intervals and effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.